4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine
Description
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Properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-chloro-4-methylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2S/c1-10-2-4-12(7-13(10)20)25-18(21)17(23-24-25)19-22-14(8-28-19)11-3-5-15-16(6-11)27-9-26-15/h2-8H,9,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPHHCJSEWUOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Studies have indicated that compounds featuring triazole and thiazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, research has shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds with thiazole and triazole functionalities have been reported to possess broad-spectrum antibacterial and antifungal properties.
Neuropharmacological Effects
Research into the neuropharmacological effects of similar compounds indicates that they may act as modulators of neurotransmitter systems or neuroprotective agents. The potential for treating conditions such as anxiety and depression has been explored.
| Study | Findings |
|---|---|
| Compounds with similar structures showed efficacy in reducing anxiety-like behaviors in animal models. | |
| Some derivatives were able to enhance cognitive function in preclinical studies. |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine .
Case Study 1: Anticancer Activity
In a study published in ACS Omega, researchers synthesized a series of thiazole-triazole hybrids and evaluated their anticancer activity against human cancer cell lines. The most potent compound showed IC50 values in the low micromolar range against breast cancer cells, indicating strong cytotoxic effects.
Case Study 2: Antimicrobial Efficacy
A research article detailed the synthesis of triazole derivatives and their evaluation against various pathogens. One derivative demonstrated significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibiotic agent.
Q & A
Q. Q: What are the key synthetic routes for preparing 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine?
A: The compound’s synthesis typically involves:
- Cyclocondensation : Reaction of benzo[d][1,3]dioxol-5-ylmethyl thioamide derivatives with α-haloketones (e.g., chloroacetone) to form the thiazole core .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. For example, reacting a thiazole-bearing alkyne with a 3-chloro-4-methylphenyl azide under Cu(I) catalysis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield high-purity product.
Basic Structural Confirmation
Q. Q: Which analytical techniques are critical for confirming the structure of this compound?
A:
- NMR : and NMR to verify substituent positions (e.g., aromatic protons of benzo[d][1,3]dioxol-5-yl at δ 6.8–7.1 ppm, triazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry : HRMS (High-Resolution MS) for molecular ion validation (e.g., [M+H] at m/z 439.08) .
- X-ray Crystallography : To resolve ambiguities in regiochemistry (e.g., confirming triazole-thiazole connectivity) .
Basic Biological Screening
Q. Q: What in vitro assays are recommended for initial biological evaluation?
A:
- Antitumor Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via dose-response curves. Evidence shows thiazole-triazole hybrids inhibit proliferation at IC < 10 μM .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans), with MIC values compared to standard drugs .
Advanced Synthesis Optimization
Q. Q: How can reaction yields be improved for the thiazole-triazole core?
A:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield (from 60% to 85%) by enhancing cyclocondensation efficiency .
- Catalyst Optimization : Use Cu(I)-TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in CuAAC to suppress side reactions (e.g., triazole regioisomer formation) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, critical for triazole ring closure .
Advanced Mechanistic Studies
Q. Q: What mechanistic insights explain the antitumor activity of this compound?
A:
- Kinase Inhibition : Molecular docking suggests interaction with ATP-binding pockets of kinases (e.g., EGFR or Aurora B), supported by competitive binding assays .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation and mitochondrial membrane depolarization in treated cells .
- Data Contradictions : Discrepancies in IC values across studies may arise from cell line heterogeneity or assay protocols (e.g., serum concentration variations) .
Advanced Structural Modification
Q. Q: How can structural modifications enhance selectivity for biological targets?
A:
- Substituent Tuning :
- Bioisosteric Replacement : Replacing the thiazole sulfur with selenium increases redox-modulating activity but requires toxicity profiling .
Data Reproducibility Challenges
Q. Q: How should researchers address inconsistencies in reported biological data?
A:
- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 5 × 10 CFU/mL) .
- Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-kinase detection) alongside enzymatic assays .
Computational Modeling
Q. Q: Which computational tools are effective for predicting SAR (Structure-Activity Relationships)?
A:
- Docking Software : AutoDock Vina or Glide to model ligand-target interactions (e.g., triazole nitrogen hydrogen bonding with kinase hinge region) .
- MD Simulations : GROMACS for assessing binding stability (e.g., RMSD < 2 Å over 100 ns simulations indicates robust target engagement) .
- ADMET Prediction : SwissADME or pkCSM to optimize logP (target: 2–3) and reduce CYP450 inhibition risks .
Scale-Up Challenges
Q. Q: What are critical considerations for scaling up synthesis from mg to gram scale?
A:
- Safety : Replace explosive azide intermediates with stable precursors (e.g., tert-butyl azidoformate) .
- Cost-Efficiency : Optimize catalyst loading (e.g., Cu(I) < 5 mol%) and recycle solvents (e.g., DMF via distillation) .
- Process Monitoring : Use inline FTIR to track reaction progress and minimize byproducts .
Emerging Applications
Q. Q: What novel research directions are suggested by recent studies?
A:
- Photodynamic Therapy : Functionalization with porphyrin moieties enables light-activated cytotoxicity (λ = 650 nm) .
- Combination Therapy : Synergy with cisplatin in multidrug-resistant cancers (reduction of IC by 50% in A2780cis cells) .
- Neuroinflammation : Target NLRP3 inflammasome via triazole-mediated caspase-1 inhibition, validated in microglial BV2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
